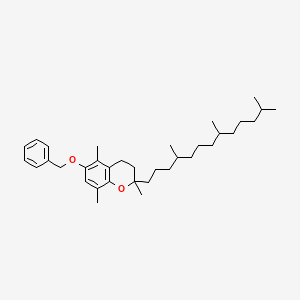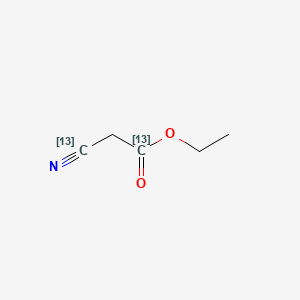![molecular formula C17H23F3N4O2 B13409946 1-(Morpholin-4-yl)-2-(4-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperazin-1-yl)ethan-1-one CAS No. 909666-66-6](/img/structure/B13409946.png)
1-(Morpholin-4-yl)-2-(4-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperazin-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Morpholin-4-yl)-2-(4-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperazin-1-yl)ethan-1-one is a complex organic compound that features a trifluoromethyl group, a morpholine ring, and a piperazine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the trifluoromethyl group enhances the compound’s metabolic stability and lipophilicity, making it a valuable building block in drug design.
Métodos De Preparación
The synthesis of 1-(Morpholin-4-yl)-2-(4-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperazin-1-yl)ethan-1-one involves multiple steps, typically starting with the preparation of the trifluoromethyl pyridine derivative. The synthetic route may include the following steps:
Formation of the Trifluoromethyl Pyridine Derivative: This can be achieved through trifluoromethylation reactions, where a pyridine ring is functionalized with a trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Coupling with Piperazine: The trifluoromethyl pyridine derivative is then coupled with piperazine through nucleophilic substitution reactions, often using a base such as potassium carbonate to facilitate the reaction.
Introduction of the Morpholine Ring:
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
1-(Morpholin-4-yl)-2-(4-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperazin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(Morpholin-4-yl)-2-(4-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperazin-1-yl)ethan-1-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of potential drug candidates, particularly those targeting central nervous system disorders and cancer.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators, providing insights into biochemical pathways and molecular interactions.
Industrial Applications: The compound is utilized in the development of agrochemicals and materials science, where its unique properties contribute to the design of novel compounds with enhanced performance.
Mecanismo De Acción
The mechanism of action of 1-(Morpholin-4-yl)-2-(4-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate the activity of its targets effectively. The morpholine and piperazine rings contribute to the compound’s overall stability and solubility, facilitating its transport and distribution within biological systems .
Comparación Con Compuestos Similares
Similar compounds to 1-(Morpholin-4-yl)-2-(4-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperazin-1-yl)ethan-1-one include:
1-(Morpholin-4-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)ethan-1-one: This compound features a trifluoromethyl phenyl group instead of a pyridine ring, resulting in different chemical and biological properties.
1-(Morpholin-4-yl)-2-(4-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperidin-1-yl)ethan-1-one: The piperazine ring is replaced by a piperidine ring, which may affect the compound’s binding affinity and selectivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
909666-66-6 |
|---|---|
Fórmula molecular |
C17H23F3N4O2 |
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
1-morpholin-4-yl-2-[4-[[6-(trifluoromethyl)pyridin-3-yl]methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C17H23F3N4O2/c18-17(19,20)15-2-1-14(11-21-15)12-22-3-5-23(6-4-22)13-16(25)24-7-9-26-10-8-24/h1-2,11H,3-10,12-13H2 |
Clave InChI |
CBNDSTSNHNWNQC-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CC2=CN=C(C=C2)C(F)(F)F)CC(=O)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2,2-Bis{[(methanesulfonyl)oxy]methyl}propane-1,3-diyl dimethanesulfonate](/img/structure/B13409903.png)

![(2R)-5-[[amino-[(2,2,4,5,7-pentamethyl-3H-1-benzofuran-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid](/img/structure/B13409916.png)



![tetrasodium;[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-oxidophosphoryl] phosphate](/img/structure/B13409941.png)

